molecular formula C10H20N2O B13169231 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B13169231
M. Wt: 184.28 g/mol
InChI Key: XOXLNGPFBITEHA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C10H20N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features and reactivity. Its piperidine ring and the presence of the aminopropanone group make it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1

InChI Key

XOXLNGPFBITEHA-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H](C1)N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)N

Origin of Product

United States

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